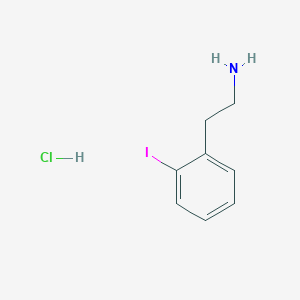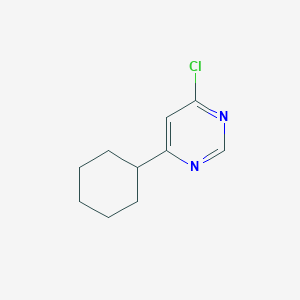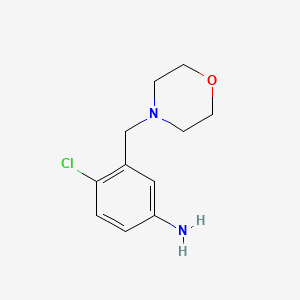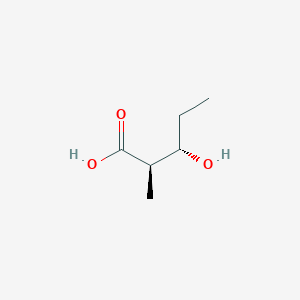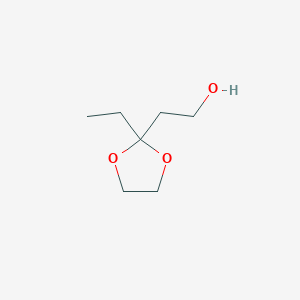
1,3-Dioxolane-2-ethanol, 2-ethyl-
概要
説明
“1,3-Dioxolane-2-ethanol, 2-ethyl-” is a chemical compound . It is related to tetrahydrofuran (THF) by replacement of the methylene group (CH2) at the 2-position with an oxygen atom . It is a colorless liquid with a strong, fruity, apple-like, slightly green odor .
Synthesis Analysis
1,3-Dioxolanes can be prepared by acetalization of aldehydes and ketalization of ketones with ethylene glycol . The synthesis of 1,3-dioxolanes by the condensation of carbonyl compounds with vicinal diols results in a high yield of the reaction product and considerably reduces the duration of the process .Molecular Structure Analysis
The molecular formula of “1,3-Dioxolane-2-ethanol, 2-ethyl-” is C5H10O2 . The structure is also available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
The condensation of carbonyl compounds with vicinal diols to provide 1,3-dioxolanes is an acid-catalyzed equilibrium process that can be shifted to the side of the reaction products by the elimination of the formed water . The hydrolysis of 2-ethyl-1,3-dioxolane (2ED) to re-obtain ethylene glycol is a very important step to recover ethylene glycol from an ethylene glycol and 1,2-BDO azeotropic mixture via a reversible-reaction-assisted intensification process .Physical And Chemical Properties Analysis
The molecular weight of “1,3-Dioxolane-2-ethanol, 2-ethyl-” is 102.1317 . It has a boiling point of 379 K .作用機序
The effect of the ethanol in the synthesis of 1,3-dioxolanes is caused by the adduct formation with carbonyl compounds (hemiacetals) which behave as active intermediates of the condensation . With poor electrophilic aldehydes the rate-determining step of the reaction is the nucleophilic attack of the halogeno ethoxide anion to the carbonyl group while with rich electrophilic aldehydes the rate-determining step becomes the ring opening of ethylene oxide by the halide ion .
Safety and Hazards
“1,3-Dioxolane-2-ethanol, 2-ethyl-” is a combustible liquid and causes serious eye irritation . It may cause respiratory irritation . Safety measures include avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, and ensuring adequate ventilation .
将来の方向性
1,3-Dioxolanes are used in practice as semiproducts and auxiliary substances in the synthesis of polymers, rubber goods and paint-and lacquer materials, perfumes and cosmetics . They have attracted additional interest due to the possibility of application in petrol for improving the octane characteristics, increasing the phase stability of the alcohol-containing gasoline, and decreasing the toxicity of the exhaust gases .
特性
IUPAC Name |
2-(2-ethyl-1,3-dioxolan-2-yl)ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O3/c1-2-7(3-4-8)9-5-6-10-7/h8H,2-6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQJAMJORJVLCHJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(OCCO1)CCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40552937 | |
| Record name | 2-(2-Ethyl-1,3-dioxolan-2-yl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40552937 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
76964-27-7 | |
| Record name | 2-(2-Ethyl-1,3-dioxolan-2-yl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40552937 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details









Synthesis routes and methods III
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

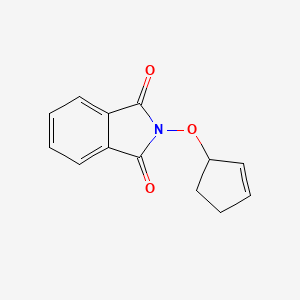

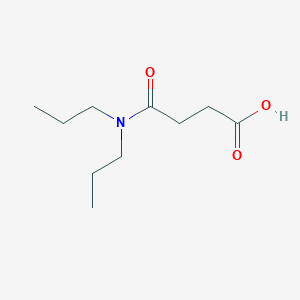
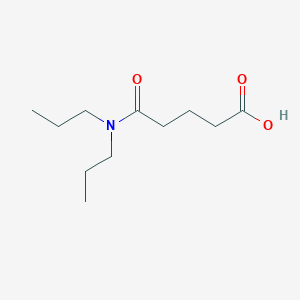
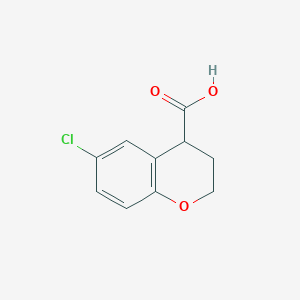
![2-{[2-Chloro-4-(trifluoromethyl)phenyl]amino}-3-methylbutanoic acid](/img/structure/B3386851.png)

![1-Methoxy-8,9-dihydro-5H-benzo[7]annulen-6(7H)-one](/img/structure/B3386863.png)
